Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and trifluoromethyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Direct Chlorination and Fluorination of 3-Picoline:
- The synthesis of methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate can be achieved through the direct chlorination and fluorination of 3-picoline. This process involves the introduction of chlorine and fluorine atoms into the pyridine ring, followed by the esterification of the carboxylic acid group .
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Aromatic Nuclear Chlorination:
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
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Oxidation and Reduction Reactions:
Common Reagents and Conditions:
- Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations .
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted pyridine derivative .
Scientific Research Applications
Chemistry:
- In chemistry, methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for the development of new molecules .
Biology and Medicine:
- In biology and medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry:
- In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets makes it an important component in crop protection products .
Mechanism of Action
Molecular Targets and Pathways:
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The mechanism of action of methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity .
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The compound may also modulate various biochemical pathways, including those involved in inflammation and cell signaling. By affecting these pathways, it can exert therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
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Methyl 3-chloro-5-hydroxypicolinate:
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Methyl 4-amino-3,6-dichloropicolinate:
Uniqueness:
- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. These functional groups confer distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, which are not observed in similar compounds .
Properties
IUPAC Name |
methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYTWWXSCCQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381688 | |
Record name | methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655235-65-7 | |
Record name | methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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